2,4,5-Trifluorophenylacetic acid chemical properties
2,4,5-Trifluorophenylacetic acid chemical properties
An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid
Overview
2,4,5-Trifluorophenylacetic acid is a fluorinated aromatic compound that serves as a critical building block in various fields, most notably in medicinal chemistry and materials science.[1][2] Its trifluorinated phenyl ring imparts unique chemical and biological properties, including enhanced lipophilicity, metabolic stability, and the ability to penetrate cell membranes, making it a valuable intermediate for the synthesis of pharmacologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2,4,5-Trifluorophenylacetic acid is typically a white to off-white crystalline solid or powder.[1][3][4] The presence of three fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.
Table 1: Physicochemical Properties of 2,4,5-Trifluorophenylacetic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₂ | [2][3] |
| Molecular Weight | 190.12 g/mol | [2] |
| CAS Number | 209995-38-0 | [3][5] |
| Appearance | White to light brown/off-white solid, powder, or crystal | [1][2][3][5] |
| Melting Point | 121 - 125 °C | [2][3][4] |
| Boiling Point | Data not widely available | [1][3][4] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | [1] |
| Density | ~1.46 - 1.5 g/cm³ | [1][6] |
| pKa | Not specified | |
| Flash Point | Not specified | [3][4][6] |
Synthesis and Manufacturing
Several synthetic routes for 2,4,5-Trifluorophenylacetic acid have been developed, often starting from 1,2,4-trifluorobenzene. These methods are designed to be efficient and suitable for industrial-scale production.[7]
Synthesis from 1,2,4-Trifluorobenzene via Friedel-Crafts Acetylation
A common method involves a three-step process starting with 1,2,4-trifluorobenzene.[7]
Experimental Protocol:
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Step 1: Friedel-Crafts Acetylation: 1,2,4-Trifluorobenzene is reacted with an acetylating reagent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to produce 2,4,5-trifluoroacetophenone.[7]
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Step 2: Willgerodt-Kindler Reaction: The resulting 2,4,5-trifluoroacetophenone is then heated with sulfur and a primary or secondary amine (like morpholine (B109124) or dimethylamine) to form a thioamide intermediate (thio-2,4,5-trifluorophenylacetic acid amide).[7]
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Step 3: Hydrolysis: The thioamide is subsequently hydrolyzed using a strong acid or base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to yield the final product, 2,4,5-Trifluorophenylacetic acid.[7]
Alternative Synthesis Routes
Other patented methods include:
-
Grignard Reaction: Reacting 2,4,5-trifluorobenzyl halide with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide.[8]
-
From 2,4,5-Trifluoronitrobenzene: A multi-step process involving condensation with diethyl malonate, followed by hydrolysis, decarboxylation, nitro group reduction, and diazotization/fluorination steps.[9]
-
Cyanation Route: A process involving chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation and subsequent hydrolysis. This method uses highly toxic sodium cyanide.[7]
Applications in Research and Drug Development
The unique properties of 2,4,5-Trifluorophenylacetic acid make it a valuable intermediate in several high-value applications.
Intermediate for Sitagliptin (Januvia®)
The most prominent application is its use as a key starting material in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5][10] The synthesis involves a multi-step process where the trifluorophenylacetic acid core is elaborated into the final active pharmaceutical ingredient (API).[5]
Other Pharmaceutical Applications
-
EGFR/ErbB-2 Kinase Inhibitors: It is used in the synthesis of inhibitors for the epidermal growth factor receptor (EGFR) and ErbB-2 kinase, which are targets in cancer therapy.[5]
-
Novel DPP-4 Inhibitors: Researchers have utilized it to synthesize new imidazopyrazinone derivatives as potential DPP-4 inhibitors.[5]
-
Anti-inflammatory Agents: The compound and its derivatives are explored in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]
Materials Science
-
Perovskite Solar Cells: 2,4,5-Trifluorophenylacetic acid has been employed as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells. The carboxylic acid group passivates defects, while the hydrophobic trifluorobenzene moiety improves moisture resistance.[10]
Safety and Handling
Proper handling of 2,4,5-Trifluorophenylacetic acid is essential due to its hazardous properties.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Statements (H-Codes) | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements (P-Codes) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (inspected prior to use), N95 or P2 respirator, and protective clothing. | [3] |
| Handling | Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Avoid dust formation. | [3][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3][11] |
First Aid Measures
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[3][11]
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, get medical advice.[3][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]
Spectroscopic and Analytical Data
Characterization of 2,4,5-Trifluorophenylacetic acid is typically performed using standard analytical techniques. While specific spectra are proprietary to suppliers, analytical data including NMR, HPLC, and LC-MS are available upon request from commercial vendors to confirm purity and structure.[12]
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SMILES String: OC(=O)Cc1cc(F)c(F)cc1F[13]
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InChI Key: YSQLGGQUQDTBSL-UHFFFAOYSA-N
Conclusion
2,4,5-Trifluorophenylacetic acid is a pivotal chemical intermediate with significant applications in drug discovery and materials science. Its synthesis is well-established, and its unique physicochemical properties, conferred by the trifluoro-substituted phenyl ring, make it an indispensable component in the development of modern therapeutics like Sitagliptin and advanced materials. Adherence to strict safety and handling protocols is mandatory when working with this compound.
References
- 1. 2,4,5 Trifluro phenyl acetic acid Supplier in Ankleshwar, Gujarat, 2,4,5 Trifluro phenyl acetic acid Trader [helyspecialitychemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. echemi.com [echemi.com]
- 12. 209995-38-0 | 2,4,5-Trifluorophenylacetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 13. Synthonix, Inc > 209995-38-0 | 2,4,5-Trifluorophenylacetic acid [synthonix.com]
